molecular formula C24H26N4O3S B11290747 N-benzyl-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11290747
M. Wt: 450.6 g/mol
InChI Key: NALQSLOQZDSITG-UHFFFAOYSA-N
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Description

N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, a methoxyphenyl group, and a benzyl group

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-benzyl-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H26N4O3S/c1-31-21-10-6-5-9-18(21)14-28-12-11-20-19(15-28)23(30)27-24(26-20)32-16-22(29)25-13-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

NALQSLOQZDSITG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the benzyl group: This step often involves nucleophilic substitution reactions using benzyl halides.

    Formation of the final product:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-[((3R,4S)-4-{[ISOBUTYL (PHENYLSULFONYL)AMINO]METHYL}PYRROLIDIN-3-YL)METHYL]ACETAMIDE
  • N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-[((3R,4R)-4-{[ISOBUTYL (PHENYLSULFONYL)AMINO]METHYL}PYRROLIDIN-3-YL)METHYL]ACETAMIDE

Uniqueness

N-BENZYL-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the pyrido[4,3-d]pyrimidine core and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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